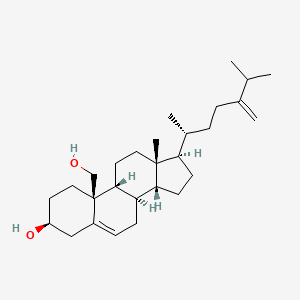
Litosterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Litosterol is a naturally occurring sterol found in various marine organisms, particularly in octocorals like Nephthea columnaris . It is a type of phytosterol, which are plant-derived compounds structurally similar to cholesterol. This compound has garnered attention due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of litosterol typically involves the extraction from natural sources, such as marine organisms. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound . Specific synthetic routes may vary, but they generally involve the use of organic solvents like dichloromethane, chloroform, and ethanol.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the challenges associated with large-scale extraction and purification. advancements in biotechnology and chemical engineering are paving the way for more efficient production methods. Techniques such as supercritical fluid extraction and advanced chromatographic methods are being explored to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Litosterol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into different sterol derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various functionalized sterols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Wissenschaftliche Forschungsanwendungen
Litosterol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its role in cell membrane stability and function.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties
Industry: Utilized in the development of functional foods, cosmetics, and pharmaceuticals
Wirkmechanismus
Litosterol exerts its effects through various mechanisms, including:
Cholesterol Absorption Inhibition: Competes with cholesterol for absorption in the intestines, leading to reduced cholesterol levels.
Antioxidant Activity: Acts as a potent reactive oxygen species scavenger, maintaining the glutathione peroxidase and glutathione/total glutathione ratio.
Anti-inflammatory Effects: Modulates inflammatory pathways, reducing inflammation and associated symptoms.
Vergleich Mit ähnlichen Verbindungen
Litosterol is often compared with other phytosterols such as β-sitosterol, stigmasterol, and campesterol. While all these compounds share a similar core structure, this compound is unique due to its specific biological activities and sources . Here are some similar compounds:
β-Sitosterol: Known for its cholesterol-lowering and anti-inflammatory properties.
Stigmasterol: Exhibits antioxidant and anti-inflammatory activities.
Campesterol: Similar to β-sitosterol but with slightly different biological effects.
Eigenschaften
CAS-Nummer |
126026-57-1 |
|---|---|
Molekularformel |
C28H46O2 |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
(3S,8R,9R,10S,13R,14R,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O2/c1-18(2)19(3)6-7-20(4)24-10-11-25-23-9-8-21-16-22(30)12-15-28(21,17-29)26(23)13-14-27(24,25)5/h8,18,20,22-26,29-30H,3,6-7,9-17H2,1-2,4-5H3/t20-,22+,23-,24-,25-,26-,27-,28-/m1/s1 |
InChI-Schlüssel |
WOOKNJANWWBKHW-CGMUPKQHSA-N |
Isomerische SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CO)C |
Kanonische SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


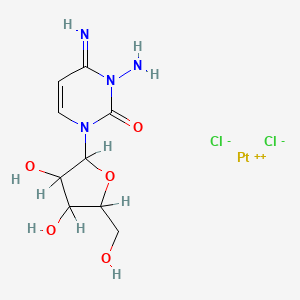
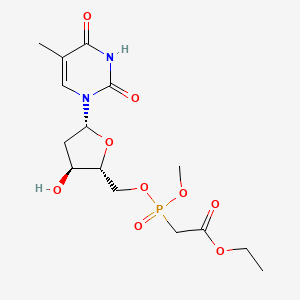
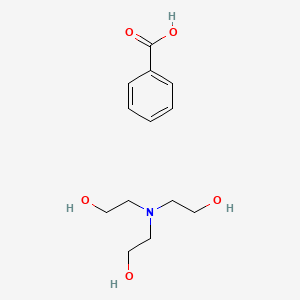
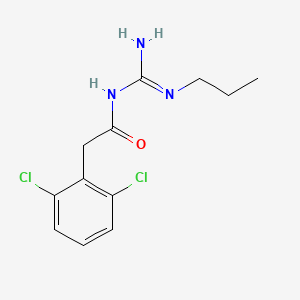


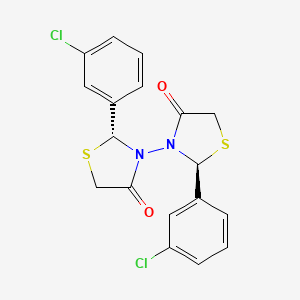

![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide;hydrochloride](/img/structure/B12754057.png)
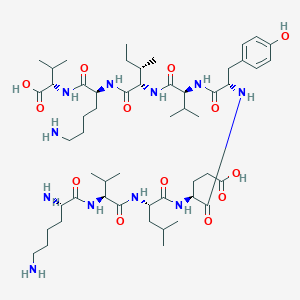
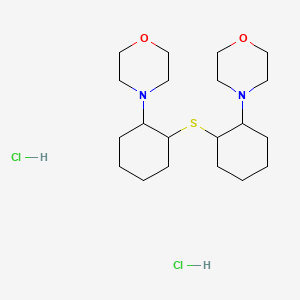


![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)
